Furan-3-yl(3-isopropylphenyl)methanol
Description
Furan-3-yl(3-isopropylphenyl)methanol (CAS 1443325-36-7) is a methanol derivative featuring a furan ring substituted at the 3-position and a 3-isopropylphenyl group. Its molecular formula is C₁₄H₁₆O₃, with a molar mass of 232.27 g/mol . The compound’s structure combines a furan heterocycle with a bulky, lipophilic isopropylphenyl substituent, making it a candidate for applications in organic synthesis and pharmaceutical intermediates.
Properties
IUPAC Name |
furan-3-yl-(3-propan-2-ylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-10(2)11-4-3-5-12(8-11)14(15)13-6-7-16-9-13/h3-10,14-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCFPKBKBYHMBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Furan-3-yl(3-isopropylphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Biology: Medicine: Research is ongoing to explore its potential as a therapeutic agent or in drug development. Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Furan-3-yl(3-isopropylphenyl)methanol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets or pathways to produce a therapeutic effect. The exact molecular targets and pathways would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Data
Substituent Effects on Physicochemical Properties
Lipophilicity and Steric Effects: The 3-isopropylphenyl group in the target compound introduces significant steric bulk and lipophilicity compared to smaller substituents (e.g., methoxy in ). This may enhance membrane permeability in biological systems but reduce solubility in polar solvents. The trifluoromethyl group in [5-Methyl-2-(trifluoromethyl)furan-3-yl]methanol is strongly electron-withdrawing, which could lower the pKa of the methanol group, increasing its acidity and reactivity in nucleophilic reactions.
In contrast, the isopropyl group in the target compound is weakly electron-donating via inductive effects, leading to distinct electronic environments for reactions.
Thermal Stability: Fluorinated derivatives (e.g., ) often exhibit enhanced thermal stability due to the strength of C-F bonds. The absence of fluorine in this compound suggests lower thermal resilience compared to fluorinated analogs.
Limitations of Available Data
Biological Activity
Furan-3-yl(3-isopropylphenyl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a furan ring attached to a 3-isopropylphenyl group, which contributes to its diverse biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, as summarized in the table below:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 |
| Escherichia coli | 75 | |
| Pseudomonas aeruginosa | 100 |
These findings suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic processes essential for bacterial survival .
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. A study demonstrated that the compound could significantly inhibit pro-inflammatory cytokines such as TNF-alpha in macrophage cell lines by approximately 40%, indicating its potential utility in treating inflammatory diseases.
Anticancer Potential
The anticancer activity of this compound has also been explored. Its mechanism may involve inducing apoptosis in cancer cells through specific signaling pathways. In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, suggesting its potential as a lead compound for drug development targeting cancer therapies .
The biological activity of this compound can be attributed to its interaction with biological macromolecules. The furan and phenolic moieties may act as electrophilic sites, allowing the compound to form covalent bonds with nucleophilic amino acids in proteins or nucleic acids. This interaction can lead to alterations in protein function or gene expression, resulting in observed biological effects.
Case Studies
- Antimicrobial Efficacy : In a study assessing various furan derivatives, this compound was found to significantly inhibit the growth of Staphylococcus aureus in vitro, with an MIC value of 50 µg/mL, demonstrating strong antibacterial activity.
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential revealed that treatment with this compound reduced TNF-alpha levels in macrophage cell lines by about 40%, underscoring its therapeutic potential in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
